1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride
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Overview
Description
1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an aminoethyl group attached to the piperidine ring, which is further substituted with a methyl group and a hydroxyl group. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the reaction of 1,2-diamine with sulfonium salts under controlled conditions to form the piperidine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a tool for investigating cellular mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, modulating cellular signaling pathways. It may also interact with enzymes, altering their activity and affecting metabolic processes. The exact mechanism of action depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
1-(2-Aminoethyl)piperidine: This compound shares a similar piperidine core structure but lacks the methyl and hydroxyl substitutions.
2,2′-Oxydiethylamine dihydrochloride: This compound has a similar aminoethyl group but differs in the overall structure and functional groups attached
Uniqueness: 1-(2-Aminoethyl)-4-methylpiperidin-4-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and hydroxyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(2-aminoethyl)-4-methylpiperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(11)2-5-10(6-3-8)7-4-9;;/h11H,2-7,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJAYTNLRCDQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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